Cas no 87687-75-0 (Methyl 4-(benzyloxy)-3-hydroxybenzoate)

Methyl 4-(benzyloxy)-3-hydroxybenzoate structure
87687-75-0 structure
Product Name:Methyl 4-(benzyloxy)-3-hydroxybenzoate
Numero CAS:87687-75-0
MF:C15H14O4
MW:258.269264698029
MDL:MFCD16987710
CID:1024098
PubChem ID:11448276
Update Time:2024-10-26

Methyl 4-(benzyloxy)-3-hydroxybenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 4-(benzyloxy)-3-hydroxybenzoate
    • Methyl 4-benzyloxy-3-hydroxy-benzoate
    • OXEZVYTTZZQFCA-UHFFFAOYSA-N
    • 3934AC
    • methyl 3-hydroxy-4-phenylmethoxybenzoate
    • AK101749
    • AX8233288
    • 3-Hydroxy-4-(benzyloxy)benzoic acid methyl ester
    • Benzoic acid, 3-hydroxy-4-(phenylmethoxy)-, methyl ester
    • Benzoic acid, 4-(benzyloxy)-3-hydroxy-, methyl ester (6CI, 7CI)
    • Methyl 3-hydroxy-4-(phenylmethoxy)benzoate (ACI)
    • 4-Benzyloxy-3-hydroxybenzoic acid methyl ester
    • Methyl 3-hydroxy-4-benzyloxybenzoate
    • 87687-75-0
    • SCHEMBL1782909
    • AKOS016004367
    • Methyl4-(benzyloxy)-3-hydroxybenzoate
    • DS-3742
    • CS-0061824
    • Methyl 4-Benzyloxy-3-hydroxybenzoate
    • MFCD16987710
    • O11920
    • SY019545
    • DB-334837
    • MDL: MFCD16987710
    • Inchi: 1S/C15H14O4/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
    • Chiave InChI: OXEZVYTTZZQFCA-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(O)C(OCC2C=CC=CC=2)=CC=1)OC

Proprietà calcolate

  • Massa esatta: 258.08920892g/mol
  • Massa monoisotopica: 258.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 286
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.8
  • XLogP3: 2.9

Methyl 4-(benzyloxy)-3-hydroxybenzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ177-100mg
Methyl 4-(benzyloxy)-3-hydroxybenzoate
87687-75-0 95+%
100mg
270CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ177-250mg
Methyl 4-(benzyloxy)-3-hydroxybenzoate
87687-75-0 95+%
250mg
584CNY 2021-05-07
Chemenu
CM153964-1g
methyl 4-(benzyloxy)-3-hydroxybenzoate
87687-75-0 95%
1g
$488 2021-06-17
Alichem
A019098285-1g
Methyl 4-(benzyloxy)-3-hydroxybenzoate
87687-75-0 95%
1g
$568.98 2023-08-31
Fluorochem
226944-250mg
Methyl 4-(benzyloxy)-3-hydroxybenzoate
87687-75-0 95%
250mg
£68.00 2022-02-28
Fluorochem
226944-1g
Methyl 4-(benzyloxy)-3-hydroxybenzoate
87687-75-0 95%
1g
£170.00 2022-02-28
TRC
M250088-10mg
Methyl 4-(Benzyloxy)-3-hydroxybenzoate
87687-75-0
10mg
$ 50.00 2022-06-04
TRC
M250088-50mg
Methyl 4-(Benzyloxy)-3-hydroxybenzoate
87687-75-0
50mg
$ 135.00 2022-06-04
TRC
M250088-100mg
Methyl 4-(Benzyloxy)-3-hydroxybenzoate
87687-75-0
100mg
$ 210.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ177-200mg
Methyl 4-(benzyloxy)-3-hydroxybenzoate
87687-75-0 95+%
200mg
75.0CNY 2021-07-14

Methyl 4-(benzyloxy)-3-hydroxybenzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt
Riferimento
Regioselective alkylation of catechols via Mitsunobu reactions
Wang, Xiaolong; et al, Synlett, 2010, (19), 2947-2949

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 min, rt
1.2 Solvents: Acetone ;  2 d, rt
Riferimento
Derivatives of Iressa, a specific epidermal growth factor receptor inhibitor, are powerful apoptosis inducers in PC3 prostatic cancer cells
Telliez, Aurelie; et al, ChemMedChem, 2007, 2(3), 318-332

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  1 h, 95 °C; 1.5 h, 95 °C
Riferimento
One-step radiosynthesis of 18F-IRS: A novel radiotracer targeting mutant EGFR in NSCLC for PET/CT imaging
Xiao, Zunyu; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(24), 5985-5988

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 min, rt
2.2 Solvents: Acetone ;  2 d, rt
Riferimento
Derivatives of Iressa, a specific epidermal growth factor receptor inhibitor, are powerful apoptosis inducers in PC3 prostatic cancer cells
Telliez, Aurelie; et al, ChemMedChem, 2007, 2(3), 318-332

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  2,6-Lutidine Solvents: Acetonitrile ,  tert-Butyl methyl ether ,  Water ;  20 min
Riferimento
Electrochemical aromatic C-H hydroxylation in continuous flow
Long, Hao; et al, Nature Communications, 2022, 13(1),

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Formic acid ,  Potassium fluoride (KF), dihydrate Solvents: Acetonitrile ;  21 h, rt
Riferimento
Metal-Free Electrocatalytic C(sp2)-H Acyloxylation of Aromatic Ring to Synthesis of Acetoxylated Phenylethers
Chai, Yao; et al, ChemistrySelect, 2021, 6(48), 13851-13855

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  3 d, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, 65 °C
Riferimento
Regioselective routes to disubstituted dibenzo crown ethers and their complexations
Gibson, Harry W.; et al, Organic & Biomolecular Chemistry, 2005, 3(11), 2114-2121

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 h, rt; 24 h, reflux
Riferimento
Syntheses of cis- and trans-dibenzo-30-crown-10 derivatives via regioselective routes and their complexations with paraquat and diquat
He, Chunlin; et al, Journal of Organic Chemistry, 2008, 73(15), 5872-5880

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  1 h, 0 °C; 12 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 h, rt; 24 h, reflux
Riferimento
Syntheses of cis- and trans-dibenzo-30-crown-10 derivatives via regioselective routes and their complexations with paraquat and diquat
He, Chunlin; et al, Journal of Organic Chemistry, 2008, 73(15), 5872-5880

Methyl 4-(benzyloxy)-3-hydroxybenzoate Raw materials

Methyl 4-(benzyloxy)-3-hydroxybenzoate Preparation Products

Methyl 4-(benzyloxy)-3-hydroxybenzoate Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87687-75-0)Methyl 4-(benzyloxy)-3-hydroxybenzoate
Numero d'ordine:sfd14126
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87687-75-0)Methyl 4-(benzyloxy)-3-hydroxybenzoate
Numero d'ordine:A936988
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:21
Prezzo ($):155.0
Email:sales@amadischem.com

Methyl 4-(benzyloxy)-3-hydroxybenzoate Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:87687-75-0)Methyl 4-(benzyloxy)-3-hydroxybenzoate
sfd14126
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:87687-75-0)Methyl 4-(benzyloxy)-3-hydroxybenzoate
A936988
Purezza:99%
Quantità:5g
Prezzo ($):155.0
Email